

# Technical Guide: Glycine-d5 (Chemical Properties, Structure & Applications)

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## Compound of Interest

Compound Name: GLYCINE (D5)

Cat. No.: B1580114

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## Executive Summary

Glycine-d5 (Glycine-2,2,N,N,O-d5; CAS 4896-77-9) is the fully deuterated isotopologue of the simplest proteinogenic amino acid, glycine. Characterized by the substitution of all five hydrogen atoms with deuterium (

H), it serves as a critical tool in quantitative proteomics, metabolic flux analysis, and structural biology (NMR).

This guide provides an advanced technical analysis of Glycine-d5, moving beyond basic datasheet parameters to address the critical stability challenges inherent to its use in aqueous environments. It is designed for researchers requiring high-fidelity data in mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) workflows.

## Part 1: Chemical Identity & Structural Analysis

### Molecular Specification

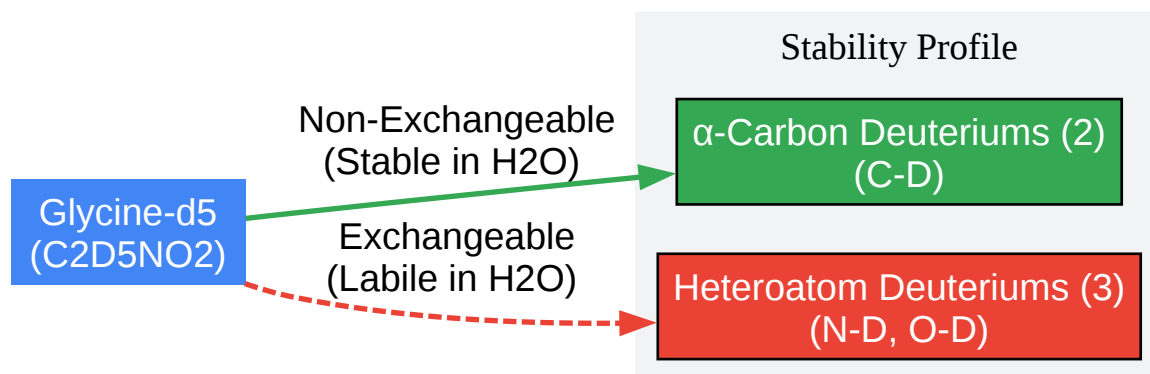
Glycine-d5 is distinct from partially deuterated analogs (e.g., Glycine-2,2-d2) due to the isotopic labeling of both the carbon backbone (

-carbon) and the heteroatoms (amine and carboxyl groups).

Parameter	Specification
IUPAC Name	( H )Amino( H )acetic acid-
Chemical Formula	C D NO
Molecular Weight	80.10 g/mol (vs. 75.07 g/mol for unlabeled)
Exact Mass	80.0818 Da
CAS Number	4896-77-9
Isotopic Purity	Typically 98 atom % D
Solubility	Highly soluble in water (~250 mg/mL); insoluble in ethanol/ether
pKa Values	pKa (COOH) 2.35; pKa (NH ) 9.60 (Negligible isotope effect)

## Structural Visualization & Isotope Stability

The utility of Glycine-d5 is dictated by the bond strength of its deuterium atoms. The C-D bonds are kinetically stable, while N-D and O-D bonds are labile.



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Figure 1: Structural stability map of Glycine-d5. Green nodes indicate stable isotopes suitable for aqueous tracking; red nodes indicate isotopes that rapidly exchange with solvent protons.[1]

## Part 2: The "D5" Paradox: Stability & Solvent Exchange

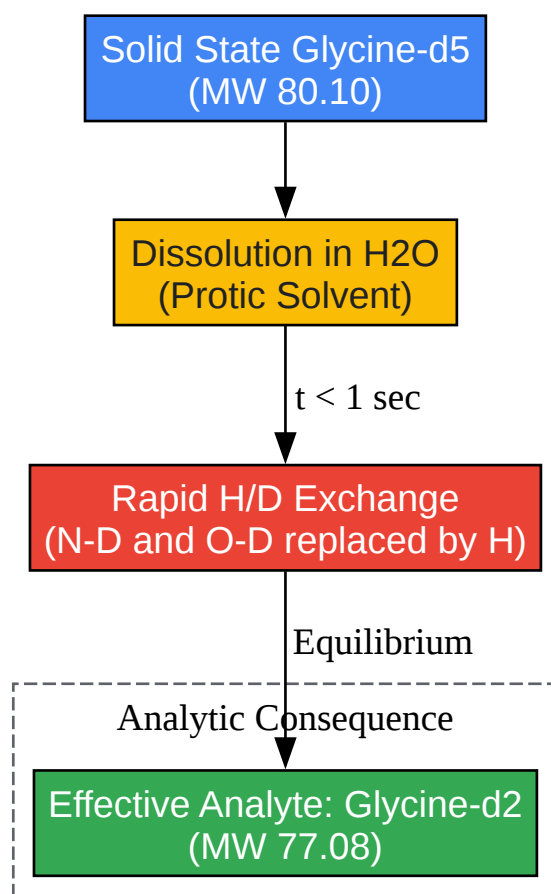
**CRITICAL EXPERT INSIGHT:** While sold as "Glycine-d5" (MW 80.10), this compound does not exist as d5 in aqueous solution. Upon dissolution in water or protic mobile phases (LC-MS), the three deuteriums on the amine and carboxyl groups undergo rapid hydrogen-deuterium exchange (HDX).

### The Exchange Mechanism

In a standard LC-MS mobile phase (e.g., 0.1% Formic Acid in H

O/ACN), the equilibrium shifts immediately:

Consequently, the species detected by the mass spectrometer is effectively Glycine-d2 (MW ~77.08), not Glycine-d5.



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Figure 2: The kinetic pathway of Glycine-d5 degradation to Glycine-d2 in aqueous media. This conversion is instantaneous on the timescale of LC-MS sample preparation.

## Implications for Experimental Design

- Mass Spectrometry: You must monitor the transition for the d2 species (e.g.,  $m/z$  78

fragment) unless you are using strictly anhydrous solvents or derivatizing immediately in the solid phase.

- NMR: In D

O, the exchange is invisible (D replacing D). In H

O, the amide proton signals will appear as singlets (if decoupled) or complex multiplets depending on the exchange rate and pH.

## Part 3: Synthesis & Purity Standards

### Synthesis Routes

Commercial Glycine-d5 is typically produced via Catalytic H/D Exchange or chemical synthesis from deuterated precursors.

- Pt/C Catalyzed Exchange:
  - Precursor: Glycine (unlabeled).
  - Reagent: D  
O (solvent) + D  
gas.
  - Catalyst: Platinum on Carbon (Pt/C) or Pd/C.[2]
  - Conditions: High temperature (~150-200°C) and pressure.
  - Mechanism:[3][4][5][6][7] The catalyst facilitates the activation of C-H bonds, allowing substitution with D. This achieves >98% enrichment at the  
-carbon.
- Strecker Synthesis (Deuterated):
  - Reaction of deuterated formaldehyde (CD  
O) with ammonium chloride and cyanide, followed by hydrolysis in D  
O/DCl. This method yields high isotopic purity but is more expensive.

### Quality Control Parameters

When sourcing Glycine-d5 for regulated drug development (GLP/GMP), ensure the Certificate of Analysis (CoA) reports:

- Isotopic Enrichment:

98% (prevents overlap with natural M+1/M+2 isotopes).

- Chemical Purity:

99% (crucial for NMR to avoid impurity peaks).

- Water Content: Hygroscopic nature means "neat" standards may contain water, lowering the effective concentration.

## Part 4: Experimental Protocol: LC-MS/MS

### Quantification

Objective: Accurate quantification of endogenous glycine in plasma using Glycine-d5 as an Internal Standard (IS).

Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) with Tandem Mass Spectrometry.[8]

### Reagent Preparation

- Stock Solution (1 mg/mL):
  - Weigh 10.0 mg Glycine-d5.
  - Dissolve in 10.0 mL Water:Methanol (50:50).
  - Note: At this stage, the N/O deuteriums exchange. The mass effectively shifts to M+2.
- Working IS Solution (10 µg/mL):
  - Dilute Stock 1:100 in Acetonitrile (ACN).

### Sample Preparation (Protein Precipitation)

- Aliquot 50 µL Plasma into a 1.5 mL tube.
- Add 200 µL Working IS Solution (Glycine-d5 in ACN).
- Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

- Transfer supernatant to an LC vial.

## LC-MS/MS Parameters

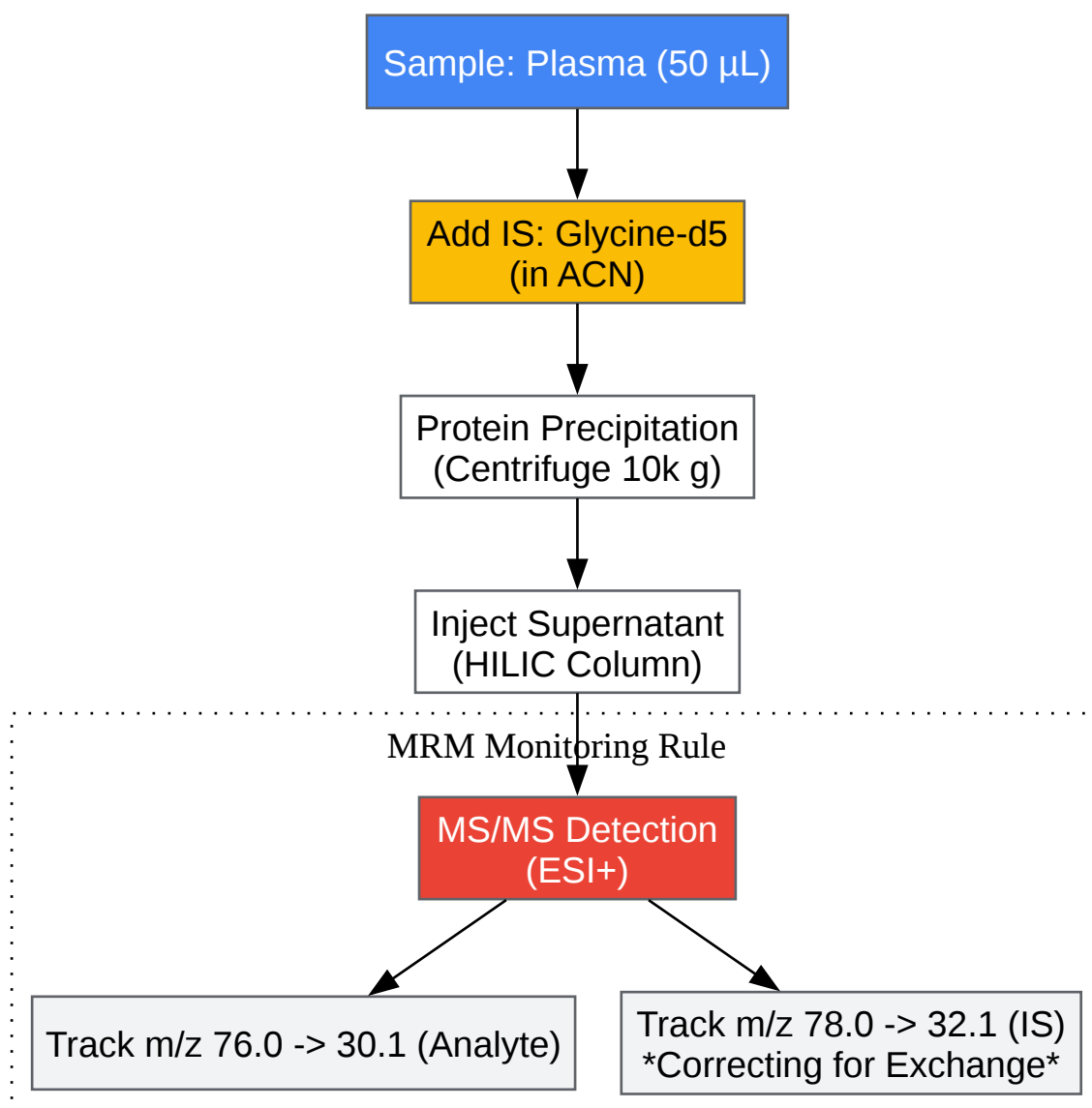
- Column: HILIC Amide (e.g., Waters BEH Amide), 2.1 x 100 mm, 1.7  $\mu$ m.
- Mobile Phase A: 10 mM Ammonium Formate in H<sub>2</sub>O (pH 3.0).
- Mobile Phase B: Acetonitrile (0.1% Formic Acid).
- Gradient: 90% B to 50% B over 5 mins.
- MRM Transitions (Positive Mode):

Analyte	Precursor (m/z)	Product (m/z)	Mass Shift
Glycine (Endogenous)	76.0	30.1	-
Glycine-d5 (IS)	78.0*	32.1	+2 Da

\*Note: Precursor is 78.0 (Glycine-d2 + H

), NOT 81.0 (Glycine-d5 + H

). This validates the exchange mechanism described in Part 2.



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Figure 3: Standardized LC-MS/MS workflow for Glycine quantification. The protocol explicitly accounts for the in-situ conversion of d5 to d2.

## Part 5: References

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